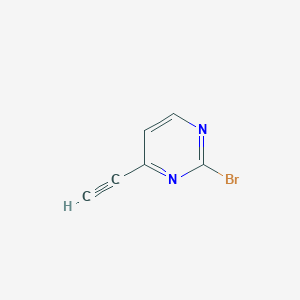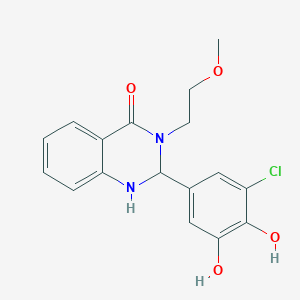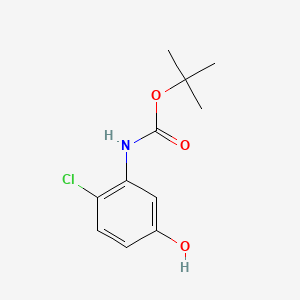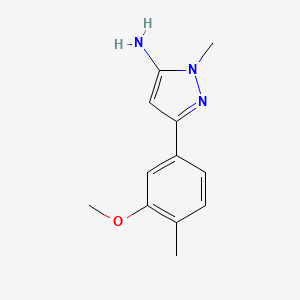![molecular formula C10H10BrClN2O2 B13580975 3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13580975.png)
3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Vorbereitungsmethoden
The synthesis of 3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can be carried out under different conditions to yield the desired product. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. The reaction conditions are mild and metal-free . Another method involves a one-pot tandem cyclization/bromination in ethyl acetate, where only TBHP is added .
Analyse Chemischer Reaktionen
3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation methods.
Substitution: It can undergo substitution reactions, particularly with nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form different heterocyclic structures
Common reagents used in these reactions include TBHP, iodine, and various nucleophiles. The major products formed from these reactions are often other imidazo[1,2-a]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, leading to changes in the biological activity of the target molecules .
Vergleich Mit ähnlichen Verbindungen
3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
- 3-Bromoimidazo[1,2-a]pyridin-8-amine
- 7-Bromoimidazo[1,2-a]pyridine
- Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate
- 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester
These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties .
Eigenschaften
Molekularformel |
C10H10BrClN2O2 |
|---|---|
Molekulargewicht |
305.55 g/mol |
IUPAC-Name |
3-(8-bromoimidazo[1,2-a]pyridin-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H9BrN2O2.ClH/c11-8-2-1-5-13-7(3-4-9(14)15)6-12-10(8)13;/h1-2,5-6H,3-4H2,(H,14,15);1H |
InChI-Schlüssel |
GVFRKYFSEJAWBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CN=C2C(=C1)Br)CCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{1-[2-(1H-pyrazol-1-yl)cyclohexanecarbonyl]piperidin-4-yl}cyclopropan-1-amine hydrochloride](/img/structure/B13580905.png)







![methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B13580948.png)
![3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13580951.png)


![tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate](/img/structure/B13580968.png)
